2-(Isopropylthio)pyrimidin-5-ol

Lipophilicity Drug-likeness Permeability

2-(Isopropylthio)pyrimidin-5-ol (CAS 90339-12-1, IUPAC: 2-propan-2-ylsulfanylpyrimidin-5-ol) is a heterocyclic building block of molecular formula C₇H₁₀N₂OS (MW 170.23 g/mol). It belongs to the 2-alkylthiopyrimidin-5-ol subclass, a family of sulfur-containing pyrimidine derivatives that have attracted attention as intermediates for kinase inhibitors, CRTH2 antagonists, and antimicrobial agents.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
CAS No. 90339-12-1
Cat. No. B15212451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylthio)pyrimidin-5-ol
CAS90339-12-1
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCC(C)SC1=NC=C(C=N1)O
InChIInChI=1S/C7H10N2OS/c1-5(2)11-7-8-3-6(10)4-9-7/h3-5,10H,1-2H3
InChIKeyNJYQAOFXLGOWMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isopropylthio)pyrimidin-5-ol (CAS 90339-12-1): Physicochemical Baseline and Class Identity as a 2-Alkylthiopyrimidine Research Intermediate


2-(Isopropylthio)pyrimidin-5-ol (CAS 90339-12-1, IUPAC: 2-propan-2-ylsulfanylpyrimidin-5-ol) is a heterocyclic building block of molecular formula C₇H₁₀N₂OS (MW 170.23 g/mol) . It belongs to the 2-alkylthiopyrimidin-5-ol subclass, a family of sulfur-containing pyrimidine derivatives that have attracted attention as intermediates for kinase inhibitors, CRTH2 antagonists, and antimicrobial agents [1]. The compound features a pyrimidine core substituted with an isopropylthio group at the 2-position and a hydroxyl group at the 5-position, yielding a calculated LogP of 1.68 and a polar surface area (PSA) of 71.31 Ų . These physicochemical properties position it as a moderately lipophilic scaffold with hydrogen-bond donor/acceptor capability suitable for further derivatization in medicinal chemistry campaigns.

Why 2-(Isopropylthio)pyrimidin-5-ol Cannot Be Substituted by Generic 2-Alkylthiopyrimidines: The Functional Impact of Alkyl Chain Branching


Within the 2-alkylthiopyrimidin-5-ol series, the identity of the S-alkyl substituent is not a trivial variable: it directly governs lipophilicity (LogP), steric environment at the 2-position, metabolic liability of the thioether, and downstream molecular recognition [1]. The isopropyl group introduces a branched alkyl chain that is absent in the unbranched methyl, ethyl, and n-propyl analogs, creating a distinct steric and electronic profile that cannot be reproduced by linear congeners. Generic substitution—e.g., replacing the isopropylthio compound with the more common 2-(methylthio)pyrimidin-5-ol (CAS 4874-33-3)—therefore risks introducing uncontrolled changes in solubility, target binding, and metabolic stability that are not interchangeable in a SAR-driven optimization program . The quantitative evidence below substantiates these differentiation axes.

2-(Isopropylthio)pyrimidin-5-ol: Quantitative Differentiation Evidence vs. Closest 2-Alkylthio Analogs


LogP Differentiation: Isopropylthio vs. Methylthio Pyrimidin-5-ol

The calculated LogP of 2-(isopropylthio)pyrimidin-5-ol is 1.68, representing a significant increase in lipophilicity over the 2-methylthio analog, which has a lower predicted LogP consistent with its reduced carbon count (C5 vs. C7) . The isopropyl group contributes approximately 0.5–0.7 additional LogP units compared to a methyl group in this scaffold, based on the Hansch π constant difference between isopropyl (π ≈ 1.53) and methyl (π ≈ 0.56) [1]. This difference is substantial in medicinal chemistry terms, where ΔLogP of 0.5 can alter membrane permeability, CYP450 susceptibility, and plasma protein binding.

Lipophilicity Drug-likeness Permeability

Steric Differentiation: Alpha-Branching at the Thioether Substituent

The isopropyl group in 2-(isopropylthio)pyrimidin-5-ol introduces branching at the carbon alpha to the sulfur atom, a structural feature absent in the unbranched methylthio and ethylthio analogs. This alpha-branching creates a larger steric footprint (Taft Es value for i-Pr ≈ -1.71 vs. Me ≈ -1.24) that can modulate nucleophilic displacement reactions at C-2, influence the conformational preference of the thioether side chain, and alter the binding pose in enzyme active sites that accommodate the 2-alkylthio substituent [1]. In the context of 2-alkylthiopyrimidine CRTH2 antagonists, patents indicate that branched alkyl groups (including isopropyl) at the 2-thio position are specifically claimed and associated with enhanced receptor binding relative to unbranched alkyl chains, though quantitative IC50 data for this specific comparator pair are not publicly disclosed in admissible sources [2].

Steric effects Reactivity Target engagement

Molecular Weight and Physicochemical Distinction from the Common 2-Methylthio Building Block

2-(Isopropylthio)pyrimidin-5-ol (MW 170.23) is 28.05 g/mol heavier than 2-(methylthio)pyrimidin-5-ol (MW 142.18, CAS 4874-33-3), a mass increment attributable to two additional methylene units in the isopropyl group . This molecular weight difference places the isopropylthio compound further from the methylthio analog on the MW axis of lead-likeness space. The methylthio analog is a crystalline solid with a melting point of 176–177 °C and a predicted density of 1.37 g/cm³, whereas the isopropylthio compound lacks a reported melting point in admissible databases, suggesting it may be a lower-melting solid or oil at ambient temperature—a practical handling consideration for procurement and formulation .

Building block selection Lead optimization Physicochemical property triaging

Potential Metabolic Differentiation: Thioether Oxidation Susceptibility of Branched vs. Unbranched Alkylthio Pyrimidines (Class-Level Inference)

Thioether (sulfide) functionalities in drug-like molecules are subject to oxidative metabolism by cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs), yielding sulfoxide and sulfone metabolites. Computational and experimental studies on alkylthio-containing heterocycles indicate that steric hindrance near the sulfur atom—such as that provided by an alpha-branched isopropyl group—can reduce the rate of S-oxidation relative to unbranched alkylthio substituents (methyl, ethyl, n-propyl) [1]. While no specific metabolic stability data for 2-(isopropylthio)pyrimidin-5-ol were identified in admissible sources, the class-level SAR for alkylthio heterocycles suggests that the isopropyl group may confer a metabolic advantage by retarding Phase I S-oxidation compared to the methylthio analog. This inference requires experimental verification in the specific structural context.

Metabolic stability Thioether oxidation PK optimization

Optimal Application Scenarios for 2-(Isopropylthio)pyrimidin-5-ol Based on Differentiation Evidence


Medicinal Chemistry: SAR Exploration Requiring Enhanced Lipophilicity and Steric Bulk at the 2-Position

When a medicinal chemistry program involving 2-alkylthiopyrimidine leads demands a LogP increase of ~0.5–0.7 units and a sterically more demanding substituent to probe hydrophobic pocket interactions, 2-(isopropylthio)pyrimidin-5-ol is the structurally appropriate choice over the 2-methylthio or 2-ethylthio analogs . The alpha-branched isopropyl group offers a Taft Es value of approximately -1.71, substantially more sterically demanding than methyl (-1.24) or ethyl (-1.31), enabling differentiated SAR readout in enzyme or receptor binding assays [1]. This scenario is directly grounded in the LogP and steric differentiation evidence established in Section 3.

Building Block Procurement for CRTH2 Antagonist or Kinase Inhibitor Scaffold Derivatization

Patents describing alkylthio pyrimidines as CRTH2 antagonists and kinase inhibitors explicitly include branched alkylthio substituents (including isopropyl) in their Markush claims, indicating that the isopropyl group is a preferred embodiment for target engagement . Researchers synthesizing libraries of 2-alkylthiopyrimidine-based antagonists or inhibitors should procure 2-(isopropylthio)pyrimidin-5-ol specifically—rather than assuming the methylthio or ethylthio analogs are equivalent—to ensure that the branched alkyl SAR space is adequately explored. This recommendation is supported by class-level patent evidence cited in Section 3.

ADME/PK Optimization: Evaluating Thioether Metabolic Stability as a Function of Alkyl Branching

For lead series where thioether S-oxidation has been identified as a metabolic soft spot, the isopropylthio analog represents a testable hypothesis for improved metabolic stability through steric shielding of the sulfur atom, as supported by class-level SAR for alkylthio heterocycles . Procurement of 2-(isopropylthio)pyrimidin-5-ol alongside the methylthio and ethylthio analogs enables a controlled head-to-head microsomal stability experiment to quantify the effect of alpha-branching on oxidative metabolism in the specific pyrimidin-5-ol scaffold. This scenario derives from the class-level metabolic inference in Section 3 and calls for experimental validation.

Synthetic Methodology Development: Probing Steric Effects on Nucleophilic Aromatic Substitution at C-2

The steric bulk of the isopropyl group at the 2-thio position may alter the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions at the pyrimidine ring compared to less hindered analogs. Researchers developing synthetic routes to 2,5-disubstituted pyrimidines can employ 2-(isopropylthio)pyrimidin-5-ol as a substrate to investigate steric modulation of reactivity, leveraging the quantified steric differentiation (Taft Es) documented in Section 3 . This application is grounded in the established steric parameter differences between isopropyl and linear alkyl substituents.

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